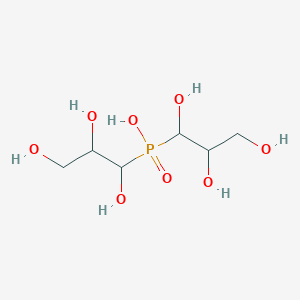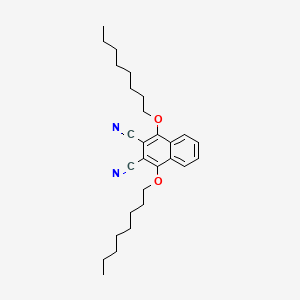
1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two octyloxy groups attached to the naphthalene ring at positions 1 and 4, and two cyano groups at positions 2 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-2,3-dicarbonitrile as the starting material.
Alkylation: The naphthalene-2,3-dicarbonitrile undergoes alkylation with octyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the octyloxy groups at positions 1 and 4 of the naphthalene ring.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the cyano groups to amines.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: New derivatives with different alkyl or aryl groups replacing the octyloxy groups.
Applications De Recherche Scientifique
1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Electronics: The compound is explored for use in organic photovoltaic cells and field-effect transistors.
Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Biological Studies: The compound can be used as a probe in biological studies to investigate interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile involves its interaction with molecular targets through its functional groups. The cyano groups can participate in hydrogen bonding and dipole-dipole interactions, while the octyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in various applications, such as electronic devices or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibutoxynaphthalene-2,3-dicarbonitrile: Similar structure but with butoxy groups instead of octyloxy groups.
2,3-Naphthalenedicarbonitrile: Lacks the alkoxy groups, making it less hydrophobic.
1,4-Dimethoxynaphthalene-2,3-dicarbonitrile: Contains methoxy groups, resulting in different electronic properties.
Uniqueness
1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile is unique due to the presence of long alkyl chains (octyloxy groups), which enhance its solubility in organic solvents and influence its electronic properties. This makes it particularly suitable for applications in organic electronics and materials science.
Propriétés
Numéro CAS |
116453-88-4 |
|---|---|
Formule moléculaire |
C28H38N2O2 |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
1,4-dioctoxynaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C28H38N2O2/c1-3-5-7-9-11-15-19-31-27-23-17-13-14-18-24(23)28(26(22-30)25(27)21-29)32-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 |
Clé InChI |
NGIVSQMLYSSRMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C(=C(C2=CC=CC=C21)OCCCCCCCC)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



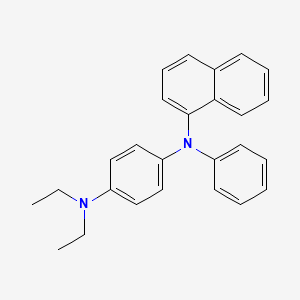
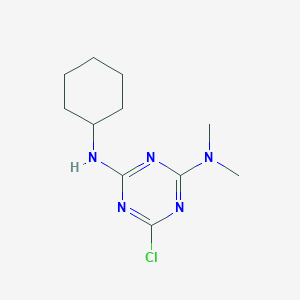
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
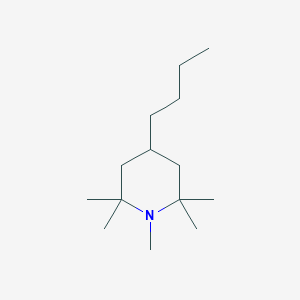
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
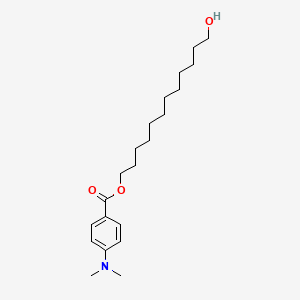
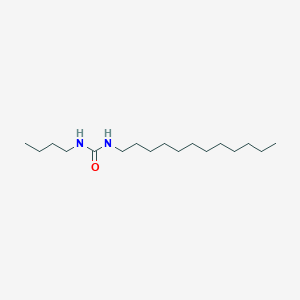
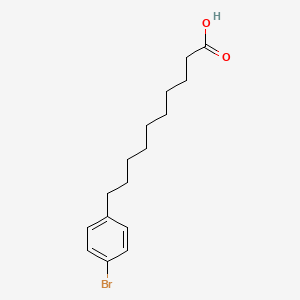
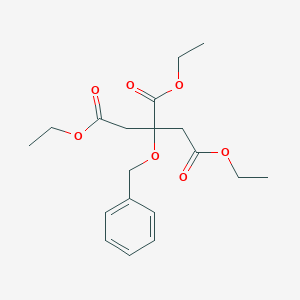
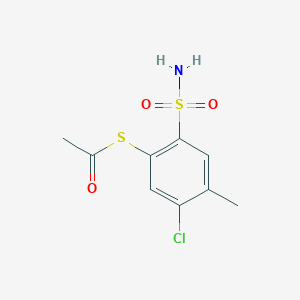
![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
